4-(difluoromethyl)-1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is an intriguing compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes difluoromethyl, fluorophenyl, and methyl-thienyl groups attached to a pyrazolo[3,4-b]pyridine core. Such a combination of functionalities makes it a valuable subject of study in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine generally involves multi-step procedures starting from commercially available precursors. The key steps include:
Nitration of the precursor to introduce a nitro group.
Reduction of the nitro group to an amine.
Formation of the pyrazolo[3,4-b]pyridine ring system.
Introduction of the fluorophenyl and difluoromethyl groups via nucleophilic aromatic substitution reactions.
Thienyl group methylation.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using optimized reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine can undergo a variety of chemical reactions, such as:
Oxidation: Where it can be converted to higher oxidation state products using reagents like potassium permanganate or chromium trioxide.
Reduction: Where specific groups within the molecule may be selectively reduced.
Substitution: Typical reactions include nucleophilic and electrophilic substitutions, especially involving the fluorophenyl and difluoromethyl groups.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide and peracids.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution reactions often utilize reagents like sodium hydride or alkyl halides.
Major Products Formed: Depending on the reaction type, major products might include oxidized analogs, reduced derivatives, or various substituted products where one or more functional groups have been modified.
Scientific Research Applications
In Chemistry: This compound serves as a versatile intermediate in organic synthesis, aiding the development of complex molecules for pharmaceuticals and agrochemicals.
In Biology: Researchers investigate its potential as a probe in biological systems, particularly for studying enzyme interactions due to its reactive difluoromethyl group.
In Medicine: 4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is evaluated for its therapeutic potential, including its role as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
In Industry: The compound is used in the development of specialty chemicals and materials, contributing to innovations in polymer chemistry and materials science.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, primarily involving the binding of its functional groups to active sites of enzymes or receptors. The difluoromethyl and fluorophenyl groups are particularly crucial for these interactions, allowing for the disruption or modulation of biological pathways. This results in varied outcomes, from enzyme inhibition to altered signaling pathways.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-b]pyridine derivatives, 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups. Similar compounds may include:
1-(2-fluorophenyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
4-(difluoromethyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
4-(difluoromethyl)-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications. The presence of the difluoromethyl group in the primary compound provides distinct reactivity and biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3S/c1-10-6-7-16(25-10)14-8-11(17(20)21)12-9-22-24(18(12)23-14)15-5-3-2-4-13(15)19/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJKNKNSKVGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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